Gypsophilasaponin G4

Description

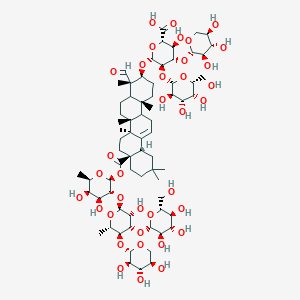

Structure

2D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8aS,12aS,14bR)-8a-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6S)-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H110O36/c1-25-36(76)43(83)54(104-61-49(89)52(102-59-46(86)41(81)39(79)31(20-71)97-59)50(26(2)96-61)100-57-44(84)37(77)29(74)22-93-57)62(95-25)106-64(92)70-17-15-65(3,4)19-28(70)27-9-10-34-66(5)13-12-35(67(6,24-73)33(66)11-14-69(34,8)68(27,7)16-18-70)99-63-55(105-60-47(87)42(82)40(80)32(21-72)98-60)51(48(88)53(103-63)56(90)91)101-58-45(85)38(78)30(75)23-94-58/h9,24-26,28-55,57-63,71-72,74-89H,10-23H2,1-8H3,(H,90,91)/t25-,26+,28+,29-,30-,31-,32-,33?,34?,35+,36+,37+,38+,39-,40+,41+,42+,43+,44-,45-,46-,47-,48+,49-,50+,51+,52+,53+,54-,55-,57+,58+,59+,60+,61+,62+,63-,66+,67+,68-,69-,70+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVOOQWQNVLWAT-OROOLLSRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C23CCC(CC2C4=CCC5C6(CCC(C(C6CCC5(C4(CC3)C)C)(C)C=O)OC7C(C(C(C(O7)C(=O)O)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)(C)C)OC1C(C(C(C(O1)C)OC1C(C(C(CO1)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)[C@@]23CC[C@@]4(C(=CCC5[C@]4(CCC6[C@@]5(CC[C@@H]([C@@]6(C)C=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)C)C)[C@@H]2CC(CC3)(C)C)C)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H110O36 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1527.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Botanical Sourcing of Gypsophilasaponin G4

Distribution across Key Gypsophila Species Relevant to Gypsophilasaponin G4 Production

This compound and other related GOTCAB saponins (B1172615) are primarily biosynthesized and accumulated in plants belonging to the genus Gypsophila. The distribution and concentration can vary significantly among different species.

Gypsophila paniculata

Gypsophila paniculata, commonly known as baby's breath, is a primary and well-documented source of this compound. bas.bg The roots of this perennial are particularly rich in a variety of triterpenoid (B12794562) saponins. bas.bgnotulaebotanicae.ro Initial structural elucidation of saponins, including the compound later identified as this compound, was performed on a commercial saponin (B1150181) mixture derived from both G. paniculata and G. arrostii. bas.bg Subsequent research confirmed the presence and allowed for the specific isolation of this compound (as SAP030/Gypsophila saponin 2) directly from the roots of cultivated G. paniculata. bas.bg

Gypsophila arrostii

Gypsophila arrostii is another key species implicated in the production of this compound. Historically, it was a component of a commercial saponin preparation known as Saponinum album, alongside G. paniculata. dergipark.org.trresearchgate.net The investigation of this mixture led to the first reports on the structure of what is now known as this compound, confirming G. arrostii as a natural source of the compound. bas.bg

Gypsophila trichotoma

The roots of Gypsophila trichotoma are known to be a rich source of a diverse array of GOTCAB saponins. bas.bgresearchgate.net While extensive profiling of its saponin content has been conducted, and a strong synergistic cytotoxicity between its GOTCABs and certain therapeutic agents has been noted, the specific isolation of this compound from this species is not as explicitly documented as for G. paniculata and G. arrostii. bas.bg

Other Documented Gypsophila Species

An in-depth analysis of seven cultivated Gypsophila species confirmed the presence of a wide variety of GOTCAB saponins, highlighting the chemical diversity within the genus. researchgate.net While these species are confirmed producers of related saponins, the specific presence of this compound in each is not definitively established in all cases.

Table 1: Documented Presence of GOTCAB Saponins in Various Gypsophila Species

| Species | Presence of GOTCAB Saponins Confirmed |

| G. scorzonerifolia | Yes researchgate.net |

| G. acutifolia | Yes researchgate.netbioclot.com |

| G. altissima | Yes researchgate.netbioclot.com |

| G. pacifica | Yes dergipark.org.trresearchgate.net |

| G. oldhamiana | Yes researchgate.netmedicago.se |

| G. zhegualensis | Yes researchgate.net |

| G. perfoliata | Yes |

| G. glomerata | Yes |

| G. eriocalyx | Yes researchgate.netkew.org |

Variability of this compound Content in Different Plant Organs

The accumulation of triterpenoid saponins, including this compound, is not uniform throughout the plant. Research across multiple Gypsophila species consistently demonstrates that these compounds are primarily synthesized and stored in the subterranean organs.

The roots are the principal repository for GOTCAB saponins. notulaebotanicae.rodergipark.org.trnih.gov Studies focusing on the isolation and quantification of these compounds almost exclusively utilize root material due to its high concentration. dergipark.org.trresearchgate.net Other parts of the plant, such as the stems and leaves, generally contain significantly lower quantities of these saponins. notulaebotanicae.ro

Table 2: Relative Saponin Content in Different Plant Organs of Gypsophila

| Plant Organ | Relative Saponin Content | Primary Source for Extraction |

| Roots | High | Yes notulaebotanicae.rodergipark.org.trresearchgate.netresearchgate.netnih.govdergipark.org.tr |

| Stems | Low | No notulaebotanicae.ro |

| Leaves | Low | No notulaebotanicae.ro |

| Flowers | Low / Not Reported | No |

Influence of Ontogenetic Stage on this compound Accumulation

The developmental stage, or age, of the Gypsophila plant plays a crucial role in the concentration of saponins within the roots. Studies indicate a general trend where the saponin content increases as the plant matures, reaching a peak after several years of growth.

For instance, research on G. paniculata has shown that the saponin content in the roots varies with the age of the plant. nih.gov One study noted that the saponin content in the roots of three-year-old cultivated G. paniculata was significant, with key prosaponins being measured at several milligrams per gram of dry weight. bas.bg Other reports suggest that the maximal concentration of saponins in the roots may be observed after four to five years of cultivation. nih.govmdpi.com This ontogenetic variability is a critical factor for the commercial and pharmaceutical sourcing of these compounds.

Table 3: Saponin Accumulation in Gypsophila Roots based on Ontogenetic Stage

| Plant Species | Ontogenetic Stage (Age) | Observation on Saponin Content |

| G. paniculata | 3 years | Significant levels of prosaponins detected. bas.bg |

| Allochrusa gypsophiloides (related species) | 1 to 5 years | Content increases with age, from 9.5% in one-year-old to 23% in five-year-old plants. nih.govmdpi.com |

| Allochrusa gypsophiloides (related species) | Middle-aged vs. Young/Old | Saponin amount was maximized in medium-sized roots from middle-aged plants compared to younger or older ones. nih.gov |

Biosynthesis and Metabolic Pathways of Gypsophilasaponin G4

Elucidation of Precursor Molecules in Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis

The journey to synthesizing Gypsophilasaponin G4 begins with the universal building blocks of isoprenoids. The biosynthesis of triterpenoid saponins (B1172615) originates from the cytosolic mevalonate (B85504) (MVA) pathway. mdpi.commdpi.com This pathway utilizes acetyl-CoA to produce five-carbon isoprene (B109036) units: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl diphosphate (B83284) (DMAPP). mdpi.commdpi.com

Through a series of condensation reactions catalyzed by prenyltransferases, these C5 units are assembled into larger molecules. nih.gov Two IPP units and one DMAPP unit form the 15-carbon farnesyl pyrophosphate (FPP). nih.gov Subsequently, two molecules of FPP are joined in a "tail-to-tail" condensation reaction by the enzyme squalene (B77637) synthase (SS) to create the 30-carbon linear hydrocarbon, squalene. mdpi.comnih.govnih.gov

A critical subsequent step is the epoxidation of squalene by squalene epoxidase (SE), also known as squalene monooxygenase (SM), which yields 2,3-oxidosqualene (B107256). mdpi.comnih.govnih.govresearchgate.net This molecule, 2,3-oxidosqualene, is the ultimate linear precursor for both primary sterol metabolism and the specialized biosynthesis of triterpenoid saponins, representing a key branch point in plant biochemistry. mdpi.comnih.govuoa.gr

Enzymatic Steps Leading to the Gypsogenin (B1672572) Aglycone Formation

The formation of the gypsogenin aglycone, the core non-sugar component of this compound, begins with the cyclization of 2,3-oxidosqualene. This crucial step is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). mdpi.comnih.gov Specifically, for most oleanane-type saponins, including those derived from gypsogenin, the enzyme β-amyrin synthase (bAS) catalyzes the cyclization of 2,3-oxidosqualene into the pentacyclic triterpenoid scaffold, β-amyrin. mdpi.comnih.gov This marks the first committed step towards saponin synthesis. mdpi.comnih.gov

Following the creation of the β-amyrin skeleton, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (P450s). nih.govuoa.gr These enzymes introduce functional groups at various positions on the triterpene backbone, leading to a vast diversity of sapogenins. mdpi.comnih.gov The biosynthesis of gypsogenin from β-amyrin involves several specific oxidation steps. While the precise sequence and all involved enzymes are still under investigation, it is known that oxidations occur at the C-23 and C-28 positions. nih.govresearchgate.net The oxidation of the methyl group at C-23 results in an aldehyde group, and the oxidation at C-28 forms a carboxylic acid, yielding the gypsogenin aglycone. researchgate.netnih.gov In some related pathways, such as for quillaic acid, a cytochrome b5 (Qsb5) reductase is required for the oxidation of a C-23 hydroxy group to an aldehyde. nih.gov

Table 1: Key Enzymes in Gypsogenin Aglycone Biosynthesis

| Enzyme Class | Specific Enzyme (Example) | Reaction Catalyzed | Precursor | Product |

| Synthase | Squalene Synthase (SS) | Tail-to-tail condensation | Farnesyl Pyrophosphate (FPP) | Squalene |

| Epoxidase | Squalene Epoxidase (SE) | Epoxidation | Squalene | 2,3-Oxidosqualene |

| Oxidosqualene Cyclase (OSC) | β-Amyrin Synthase (bAS) | Cyclization | 2,3-Oxidosqualene | β-Amyrin |

| Monooxygenase | Cytochrome P450s (CYPs) | Multi-step oxidation | β-Amyrin | Gypsogenin |

Glycosylation Mechanisms for Sugar Attachment at C-3 and C-28 Positions

Glycosylation is a critical process that significantly contributes to the structural diversity and biological activity of saponins. mdpi.com This step involves the sequential attachment of sugar moieties to the aglycone, catalyzed by enzymes called UDP-dependent glycosyltransferases (UGTs). mdpi.comnih.govsci-hub.se These enzymes transfer a sugar molecule from an activated sugar donor, typically a UDP-sugar, to the aglycone. sci-hub.se

In the case of this compound and related compounds, glycosylation occurs at two primary sites on the gypsogenin aglycone: the hydroxyl group at the C-3 position and the carboxylic acid group at the C-28 position. nih.govresearchgate.net The attachment of sugars at these two positions results in a bidesmosidic saponin.

Attachment at C-28: Research on saponin biosynthesis in the Caryophyllaceae family, which includes Gypsophila, has identified UGTs with specificity for the C-28 carboxyl group of triterpenoids. For instance, the enzyme UGT74M1 from Saponaria vaccaria has been shown to catalyze the formation of a glucose ester linkage at the C-28 carboxyl group of gypsogenic acid, a related aglycone. nih.govnih.gov This initial glycosylation step is often crucial for subsequent sugar chain elongation.

Attachment at C-3: Other UGTs are responsible for attaching a sugar, often a glucuronic acid, to the C-3 hydroxyl group. This creates the second sugar chain attachment point. The complete sugar chains are built by the sequential action of different UGTs, each with specificity for a particular sugar and linkage type, resulting in the complex oligosaccharide chains characteristic of this compound. mdpi.com Studies simulating glycosylation patterns in Caryophyllaceae saponins suggest a strong preference for galactose at the C-3 position and glucose at the C-28 position for gypsogenin-based saponins. researchgate.netsciforum.net

The process of glycosylation not only increases the water solubility of the saponin but is also essential for its biological activity and stability. mdpi.comnih.gov

Post-Glycosylation Modifications, Including Acetylation and Sulfation

Following the attachment of sugar chains, triterpenoid saponins can undergo further "tailoring" reactions, which add to their structural complexity. These post-glycosylation modifications can include acetylation, acylation, and sulfation. nih.govnih.gov

Acetylation: Acetyl groups can be added to the hydroxyl groups of the sugar moieties by specific acyltransferases. This modification is known to occur in complex saponins and can influence the molecule's biological activity. nih.gov For example, the ideal synergistic saponin for certain therapeutic applications is described as having acetyl residues on its sugar chains. mdpi.com

Sulfation: While less common than acetylation for this specific class of compounds, sulfation is another possible modification. In Gypsophila trichotoma, related saponins have been found to contain sulfate (B86663) groups attached to their oligosaccharide chains. researchgate.net This modification would be carried out by sulfotransferases and would significantly alter the polarity and charge of the final molecule.

These final modifications are crucial in creating the precise chemical structure of this compound, fine-tuning its physicochemical properties and biological functions.

Genetic and Environmental Factors Affecting this compound Production

The production and accumulation of this compound are not static but are influenced by a combination of genetic programming and external environmental cues. nih.gov

Genetic Factors: The biosynthesis of saponins is controlled by the expression of the genes encoding the pathway enzymes, such as OSCs, P450s, and UGTs. researchgate.netuea.ac.uk The expression of these genes is often regulated by transcription factors, which act as master switches to turn the pathway on or off. researchgate.net Plant development stage also plays a role, with saponin accumulation often being tissue-specific and peaking during certain growth phases like flowering or fruit development to protect reproductive organs. nih.gov In Gypsophila paniculata root cultures, transforming the plant with genes from Rhizobium rhizogenes (e.g., rolC) has been shown to significantly increase saponin content, demonstrating a direct genetic link to production levels. researchgate.netnotulaebotanicae.ro

Environmental Factors: Plants modulate the production of secondary metabolites like saponins in response to both biotic (e.g., pathogen attack, herbivory) and abiotic stresses (e.g., light, temperature, salinity, nutrient availability). nih.govresearchgate.net

Elicitors: Signaling molecules such as jasmonic acid and salicylic (B10762653) acid are known to be key in inducing defense responses that include the production of triterpenoid saponins. researchgate.net

Nutrients and Culture Conditions: In vitro studies of Gypsophila paniculata have shown that the type and concentration of sugars (sucrose being superior to glucose or fructose) and the composition of the growth medium (e.g., MS vs. B5 medium) significantly impact root biomass and saponin yield. researchgate.netnotulaebotanicae.ro

Understanding these factors is crucial for optimizing the production of this compound, whether through agricultural cultivation or biotechnological approaches in plant cell cultures. researchgate.netresearchgate.net

Advanced Methodologies for Isolation and Purification of Gypsophilasaponin G4

Modern Extraction Techniques for Saponin-Rich Plant Material

The initial step in isolating Gypsophilasaponin G4 is the efficient extraction of total saponins (B1172615) from the plant material, typically the roots of Gypsophila paniculata or Gypsophila arrostii. mdpi.combas.bg Traditional methods often involve maceration or soxhlet extraction with aqueous alcohols. dergipark.org.trresearchgate.net However, modern techniques are employed to enhance extraction efficiency and reduce degradation of the target compounds.

Ultrasound-Assisted Extraction (UAE) is a prominent modern technique used for this purpose. Research has demonstrated the successful extraction of GOTCAB saponins from powdered G. paniculata roots using 10% ethanol (B145695) with the aid of ultrasonication. bas.bg This method offers several advantages over conventional techniques, including reduced extraction time, lower solvent consumption, and increased yield, by using acoustic cavitation to disrupt plant cell walls and enhance mass transfer.

Following the initial extraction, a common subsequent step involves liquid-liquid partitioning. The crude extract is often dissolved in water and partitioned against n-butanol. dergipark.org.trresearchgate.net This step serves to concentrate the saponins in the butanolic phase, separating them from more polar or non-polar constituents. However, it is noted that this may selectively extract saponins with shorter oligosaccharide chains. dergipark.org.trresearchgate.net

Chromatographic Purification Strategies

Chromatography is the cornerstone for the separation of individual saponins from the complex crude extract. mdpi.com For over two decades, various chromatographic techniques have been refined and applied to the purification of Gypsophila saponins. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for both the analytical quantification and preparative isolation of saponins. dergipark.org.tr Reversed-phase (RP) HPLC is particularly effective for separating saponins based on differences in their polarity.

In a documented method for isolating GOTCAB saponins from G. paniculata, a crude saponin (B1150181) fraction obtained after dialysis was subjected to preparative RP-HPLC. researchgate.net This one-step procedure utilized a C18 column and a gradient elution system to separate multiple saponins. researchgate.net A similar study employed a Lichrospher 100 RP-18 column with a binary gradient of methanol (B129727) and water, successfully affording a saponin at 92% purity as determined by analytical HPLC. bas.bg The purity of final products is routinely evaluated by analytical HPLC. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Lichrospher 100 RP18 (10 µm, 250 × 10 mm) | bas.bg |

| Mobile Phase | Binary gradient of methanol-water (10:90 to 100:0) | bas.bg |

| Flow Rate | 5 ml/min | bas.bg |

| Purity Achieved | 92% (for Saponin 1) | bas.bg |

For the comprehensive analysis and tentative identification of saponins in complex mixtures, Ultra High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) is a powerful tool. researchgate.net This technique provides detailed chemical profiles of extracts from various Gypsophila species. researchgate.netresearcher.life

Studies have utilized UHPLC coupled to a hybrid quadrupole-Orbitrap mass spectrometer to perform in-depth characterization of GOTCAB saponins. researchgate.netbas.bg The identification is based on a combination of highly accurate mass measurements, elemental composition determination, isotopic peak profiles, and characteristic fragmentation patterns observed in tandem mass spectrometry (MS/MS). researchgate.net One such study on seven cultivated Gypsophila species led to the tentative identification of 53 different GOTCAB saponins, which were classified into four types based on the structure of their C-28 ester-bonded oligosaccharide chain. researchgate.net This non-targeted profiling is crucial for understanding the saponin composition of the plant material before undertaking large-scale purification. bas.bg

| Component | Specification | Reference |

|---|---|---|

| Chromatography | Accela UHPLC | bas.bg |

| Mass Spectrometer | Q-Exactive hybrid quadrupole-Orbitrap | researchgate.netbas.bg |

| Ionization Source | Heated Electrospray Ionization (HESI) | bas.bg |

| Identification Basis | Accurate mass, MS/MS fragmentation, isotopic profiles | researchgate.net |

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby preventing the irreversible adsorption of sample components. High-Speed Countercurrent Chromatography (HSCCC) has emerged as a popular and effective method for the preparative separation and purification of saponins from various natural products. mdpi.com

HSCCC has been successfully used to separate triterpenoid (B12794562) saponins with purities exceeding 96%. tandfonline.com The method's success relies on the careful selection of a two-phase solvent system. For instance, a system composed of chloroform-methanol-water was optimized for the separation of triterpene saponins from Radix phytolaccae. tandfonline.com Another study employed a system of tert-butyl methyl ether-n-butanol-acetonitrile-water for the fractionation of saponins from Beta vulgaris. researchgate.netpan.olsztyn.pl While specific applications of CCC for this compound are not extensively detailed, the documented success with other structurally related triterpenoid saponins highlights its significant potential for the large-scale purification of this target compound. mdpi.comnih.gov

Ultra High-Performance Liquid Chromatography (UHPLC) Coupled with High-Resolution Mass Spectrometry for Comprehensive Profiling

Electrophoretic Isolation Approaches for Saponins

Electrophoretic techniques, which separate molecules based on their size and charge, have been adapted for the isolation of saponins. mdpi.com Slab gel electrophoresis and capillary zone electrophoresis (CZE) have been reported as viable methods for separating saponin fractions. mdpi.comresearchgate.net

A simplified slab gel electrophoresis method was developed to isolate saponin fractions from Saponinum album, a commercial mixture of saponins from Gypsophila species. thieme-connect.comresearchgate.netnih.gov In this approach, four distinct fractions were separated on a preparative scale. thieme-connect.com The effectiveness of the separation was evaluated by analyzing the collected fractions using HPLC and Electrospray Ionization Mass Spectrometry (ESI-MS). thieme-connect.comresearchgate.net This demonstrates that electrophoresis can serve as a useful pre-purification or isolation step, fractionating the complex mixture based on different physicochemical properties than those utilized in chromatography. nih.gov

Criteria for Purity Assessment and Standard Material Preparation of this compound

The final stage in obtaining this compound is the rigorous assessment of its purity and the comprehensive characterization required for its designation as a standard reference material.

Purity is typically quantified using analytical HPLC, where the purified compound should ideally appear as a single, sharp peak. bas.bgnih.gov A purity of over 95% is often required for a reference standard.

Structural elucidation and confirmation of identity are achieved through a combination of advanced spectroscopic techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of the elemental formula. researchgate.netresearchgate.net Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns that help to elucidate the sequence and linkage of the sugar moieties and the structure of the aglycone. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are indispensable for the complete structural assignment of the molecule. mdpi.combas.bgresearchgate.net These analyses confirm the identity of the aglycone (e.g., quillaic acid) and establish the precise structure of the oligosaccharide chains attached at the C-3 and C-28 positions, including the anomeric configurations and interglycosidic linkages. mdpi.comresearchgate.net

Once a batch of this compound has been purified to a high degree and its structure unequivocally confirmed by these methods, it can be considered a standard material suitable for quantitative analysis and other scientific research.

Structural Elucidation and Advanced Characterization Techniques for Gypsophilasaponin G4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

NMR spectroscopy stands as a cornerstone in the structural determination of complex organic molecules like Gypsophilasaponin G4. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial arrangement. nih.gov

One-Dimensional NMR (¹H, ¹³C NMR)

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and fundamental insights into the molecule's composition. rsc.org The ¹H NMR spectrum reveals the chemical environment of each proton, their multiplicity (singlet, doublet, triplet, etc.), and their coupling constants, which provides information about adjacent protons. acs.org The ¹³C NMR spectrum, in turn, identifies the number of distinct carbon environments within the molecule. rsc.org For this compound, these spectra provide the foundational data for identifying the aglycone (the non-sugar part) and the individual monosaccharide units of the oligosaccharide chain.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for Key Moieties in a Saponin (B1150181) Structure (Note: This table is a representative example based on typical saponin structures and does not represent the exhaustive data for this compound.)

| Moiety | Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aglycone | H-3 | 3.20 (dd) | 89.1 |

| H-12 | 5.38 (t) | 122.5 | |

| C-28 | - | 176.8 | |

| Glucose | H-1' | 4.52 (d) | 104.7 |

| C-1' | - | 104.7 | |

| Galactose | H-1'' | 4.48 (d) | 106.3 |

| C-1'' | - | 106.3 |

Two-Dimensional NMR (COSY, TOCSY, ROESY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides a list of signals, two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. princeton.edumeasurlabs.com

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are homonuclear correlation techniques that reveal proton-proton couplings. libretexts.org COSY identifies protons that are directly coupled (typically over two to three bonds), helping to trace out spin systems within each monosaccharide and the aglycone. libretexts.org TOCSY extends these correlations, identifying all protons within a given spin system, which is invaluable for assigning all the protons of a single sugar residue. wisc.edu

HSQC (Heteronuclear Single Quantum Coherence) is a heteronuclear correlation experiment that links protons directly to the carbons they are attached to. github.io This is fundamental for assigning the carbon signals based on the already assigned proton signals. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically over two to three bonds). mdpi.com This technique is pivotal for connecting the individual building blocks. For instance, HMBC correlations between an anomeric proton of a sugar and a carbon of the adjacent sugar or the aglycone are used to determine the glycosidic linkages and the sequence of the oligosaccharide chain.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) is a through-space correlation technique that identifies protons that are close to each other in space, irrespective of their bonding. princeton.edu This is critical for determining the stereochemistry, such as the orientation of substituents on the aglycone and the relative orientation of the sugar units.

Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous assignment of all proton and carbon signals of this compound can be achieved, leading to the full elucidation of its covalent structure and relative stereochemistry.

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for sequencing its constituent parts through fragmentation analysis. nih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides an extremely accurate measurement of the mass-to-charge ratio of the intact molecule. uci.edunih.gov ESI is a soft ionization technique that allows the large, non-volatile saponin molecule to be transferred into the gas phase as an ion with minimal fragmentation. nih.gov The high resolution of the mass analyzer allows for the determination of the molecular formula of this compound with high confidence by distinguishing between ions of very similar masses. researchgate.netresearchgate.net

Multi-Stage Mass Spectrometry (ESI-MSn) for Fragmentation Analysis and Oligosaccharide Sequencing

Multi-stage mass spectrometry (ESI-MSn) is a powerful technique for elucidating the structure of complex molecules by inducing fragmentation and analyzing the resulting product ions. researchgate.net In this method, the parent ion of this compound is selected and subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds, primarily the glycosidic linkages. rsc.org By analyzing the masses of the fragment ions, the sequence of the monosaccharide units in the oligosaccharide chain can be determined. d-nb.infopsu.edunih.gov This sequential fragmentation allows for a step-by-step reconstruction of the sugar chain attached to the aglycone, confirming the sequence determined by NMR. mdpi.com

Table 2: Representative Fragmentation Pattern of a Saponin in ESI-MSn (Note: This table illustrates the principle of oligosaccharide sequencing by MSn and is not specific to this compound.)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (mass units) | Interpretation |

| [M+Na]⁺ | [M+Na - 162]⁺ | 162 | Loss of a terminal hexose (B10828440) unit |

| [M+Na - 162]⁺ | [M+Na - 162 - 146]⁺ | 146 | Loss of a terminal deoxyhexose unit |

| [M+Na - 162 - 146]⁺ | [Aglycone+Na]⁺ | - | Final aglycone fragment |

Molecular Dynamics Simulations for Conformational Analysis and Membrane Interactions

While NMR and MS provide a static picture of the molecular structure, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.gov MD simulations are computational methods that calculate the trajectory of atoms and molecules, providing insights into conformational flexibility and interactions with other molecules, such as those in a cell membrane. nih.govnih.govrsc.org

For this compound, MD simulations can be used to explore its three-dimensional conformational landscape. biorxiv.orgbiorxiv.orgunram.ac.id This is particularly important for understanding how the flexible oligosaccharide chain orients itself relative to the rigid aglycone. Furthermore, MD simulations are instrumental in modeling the interaction of this compound with lipid bilayers, which serve as models for cell membranes. mdpi.comresearchgate.netmdpi.com These simulations can reveal how the saponin inserts into the membrane, the specific interactions between the saponin and lipid molecules, and the resulting changes in membrane structure. nih.gov This information is crucial for understanding the molecular basis of the biological activities of saponins (B1172615). nih.gov

Biological Activities and Pharmacological Mechanisms of Gypsophilasaponin G4 in Vitro and in Vivo Preclinical Studies

Cellular Cytotoxicity and Anti-Proliferative Effects in Various Cancer Cell Lines

Gypsophilasaponin G4 has been shown to exhibit cytotoxic and anti-proliferative effects against a variety of human cancer cell lines. mdpi.comscielo.sa.crbrieflands.comwaocp.org The potency of these effects can vary depending on the specific cell line and the concentration of the compound. mdpi.comscielo.sa.cr Research has indicated that the structural components of saponins (B1172615), such as the free carboxyl group and the sugar moieties, are crucial for their cytotoxic activity. mdpi.com Specifically, monodesmosides with glucuronic acid at the C3 position of oleanolic acid have been found to be generally more cytotoxic than bidesmosides or the aglycone alone. mdpi.com

For instance, studies on various saponins have demonstrated significant cytotoxicity against gastrointestinal, skin, breast, thyroid, and prostate cancer cell lines. mdpi.com The anti-proliferative activity is often attributed to the induction of cell death pathways and interference with cell cycle progression. brieflands.com

Table 1: Examples of Cytotoxic Activity of Saponins in Human Cancer Cell Lines This table is illustrative and may not represent data for this compound specifically, but for structurally related saponins.

| Cancer Cell Line | Type of Cancer | Observed Effect |

|---|---|---|

| MCF-7 | Breast Carcinoma | Significant cytotoxicity observed. scielo.sa.cr |

| Caco-2 | Colorectal Adenocarcinoma | High sensitivity to certain saponins. mdpi.com |

| A549 | Lung Carcinoma | Anti-proliferative activity demonstrated. waocp.org |

| HEPG2 | Hepatocellular Carcinoma | Cytotoxic effects noted. waocp.org |

| SW742 | Colorectal Adenocarcinoma | High cytotoxicity observed. brieflands.com |

| MKN45 | Gastric Carcinoma | Significant cytotoxicity and selectivity. brieflands.com |

Induction of Apoptosis Pathways

A primary mechanism through which this compound and related saponins exert their anticancer effects is by inducing apoptosis, or programmed cell death. aging-us.commdpi.com Apoptosis is a highly regulated process involving a cascade of molecular events that lead to characteristic morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. aging-us.com

The induction of apoptosis can occur through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. scielo.org The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8. scielo.org The intrinsic pathway is triggered by various intracellular stresses and involves the release of pro-apoptotic factors like cytochrome c from the mitochondria. mdpi.com This release leads to the formation of the apoptosome and the activation of caspase-9. mdpi.com Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the final stages of cell dismantling. mdpi.com Some saponins have been shown to induce apoptosis in cancer cells, suggesting their potential as anticancer agents. aging-us.com

Modulation of Cell Cycle Progression (e.g., G2/M phase arrest)

In addition to inducing apoptosis, this compound can modulate the cell cycle, leading to arrest at specific phases, particularly the G2/M phase. biorxiv.orgnih.govbiorxiv.org The cell cycle is a tightly controlled process that governs cell division, and its dysregulation is a hallmark of cancer. The G2/M checkpoint prevents cells from entering mitosis with damaged DNA, allowing for repair or, if the damage is too severe, triggering apoptosis.

Studies on G-quadruplex (G4) stabilizing compounds, a class to which some saponins' activities are analogized, have shown that they can cause DNA damage and activate DNA damage checkpoints. researchgate.net This activation leads to cell cycle arrest, primarily in the G2 phase, thereby inhibiting cancer cell proliferation. researchgate.net In some cancer cell lines, treatment with such compounds leads to a strong G2/M arrest, preventing the cells from progressing into mitosis. biorxiv.orgbiorxiv.org This effect is often associated with the accumulation of key cell cycle regulatory proteins. biorxiv.org For instance, some natural compounds have been observed to cause a significant increase in the accumulation of cells in the sub-G1 and G2-phase of the cell cycle in cancer cells. brieflands.com

Membrane Interactions and Permeabilizing Activities

This compound's biological activities are also closely linked to its ability to interact with and permeabilize cellular membranes. This property is fundamental to its role in enhancing the delivery of other molecules into cells.

Interaction with Model Lipid Membranes (e.g., Sphingomyelin (B164518), Phosphocholine (B91661), Cholesterol)

The interaction of saponins with cell membranes is a key aspect of their biological function. mdpi.comresearchgate.net Model lipid membranes composed of sphingomyelin, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), and cholesterol are often used to mimic mammalian cell membranes and study these interactions. mdpi.comresearchgate.net

Research has shown that cholesterol plays a crucial role in the interaction between saponins like this compound and other membrane lipids such as phosphocholine and sphingomyelin. mdpi.comresearchgate.net The presence of cholesterol can influence the location of the saponin (B1150181) within the lipid film. mdpi.comresearchgate.net Sphingomyelin and cholesterol are known to form lipid rafts, which are specialized microdomains within the cell membrane involved in various cellular processes, including signal transduction. nih.govmdpi.com The interaction between sphingomyelin and cholesterol is a key factor in the formation of these rafts. nih.gov The structure of saponins allows them to interact with these membrane components, potentially altering membrane properties.

Facilitation of Endosomal Escape for Macromolecular Delivery

A significant challenge in the delivery of macromolecular therapeutics, such as proteins and nucleic acids, is their entrapment within endosomes after cellular uptake. youtube.commdpi.com Less than 1% of these therapeutic agents typically escape the endosome to reach their target in the cytoplasm or nucleus. youtube.com This "endosomal escape problem" is a major rate-limiting step in their efficacy. youtube.comnih.gov

Potentiation of Targeted Ribosome-Inactivating Proteins (RIPs) and Immunotoxins in Cellular Models

Ribosome-inactivating proteins (RIPs) are potent toxins that inhibit protein synthesis by enzymatically damaging ribosomes. wikipedia.orgnih.gov They are classified into two types: Type 1 RIPs consist of a single polypeptide chain with enzymatic activity, while Type 2 RIPs have an additional B-chain that binds to cell surface receptors, facilitating their entry into the cell. wikipedia.org

Immunotoxins are therapeutic agents created by linking a toxin, such as a RIP, to a monoclonal antibody that targets a specific type of cell, like a cancer cell. mmsl.cznih.govmdpi.com The efficacy of immunotoxins containing Type 1 RIPs is often limited by their poor ability to enter the target cells. This compound can potentiate the cytotoxic effect of these immunotoxins. By facilitating their endosomal escape, the saponin ensures that more of the RIP molecules reach the cytosol, where they can inactivate ribosomes and induce cell death. This synergistic effect allows for the use of lower concentrations of the immunotoxin to achieve a therapeutic effect, potentially reducing off-target toxicity.

Antioxidant and Free Radical Scavenging Properties

Metal Chelating Activity

The ability of a compound to bind to metal ions, known as metal chelating activity, is a crucial mechanism for preventing oxidative damage. Transition metals can catalyze the formation of reactive oxygen species, and agents that chelate these metals can act as potent antioxidants.

Table 1: Metal Chelating Activity of Gypsophila Extracts (Note: Data for specific compound this compound is not available. The table presents general findings for extracts.)

| Extract Source | Assay | Finding | Reference |

|---|---|---|---|

| Gypsophila Total Extract | Metal Chelating Activity | 17.44 ± 0.51 mg EDTAE/g extract | science.govresearchgate.net |

| Gypsophila aucheri (Methanol Extract) | Fe²⁺ Chelating Test | Exhibited activity | researchgate.net |

Anti-inflammatory Effects in Preclinical Models

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Saponins are a class of compounds that have been widely investigated for their anti-inflammatory potential.

General studies indicate that saponins derived from the Gypsophila genus possess anti-inflammatory properties. ukaazpublications.comuniprojects.com.ngnih.gov These compounds are recognized for their immunomodulatory effects, which can contribute to the attenuation of inflammatory responses. researchgate.netsoton.ac.uk For example, saponins from Gypsophila trichotoma have been the subject of research into their hepatoprotective and antioxidant effects, which are often linked to anti-inflammatory mechanisms. wisdomlib.orgphcog.com Furthermore, animal studies have suggested that saponins can be effective in suppressing intestinal inflammation. researchgate.net The mechanisms often involve the downregulation of pro-inflammatory mediators. nih.govmdpi.com However, specific preclinical studies detailing the anti-inflammatory effects and mechanisms of this compound are absent from the reviewed literature.

Antimicrobial Activities in Preclinical Settings

The rise of antimicrobial resistance has spurred the search for new agents to combat pathogenic microorganisms. Plant-derived compounds, including saponins, are a promising source of such agents.

Research has shown that extracts from various Gypsophila species exhibit moderate antimicrobial and significant antifungal activities. wisdomlib.org Saponins are believed to be the primary active constituents responsible for this bioactivity, exerting their effect by interacting with and disrupting microbial cell membranes. ukaazpublications.comuniprojects.com.ngusda.gov Comparative studies have revealed that hexane (B92381) extracts of Gypsophila species often show greater antifungal and antimicrobial efficacy than methanol (B129727) extracts. researchgate.netresearchgate.net In a practical application, handwashing gels formulated with an extract from Gypsophila trichotoma demonstrated superior antibacterial effects compared to control gels, underscoring the potential of its saponin content. dntb.gov.ua Despite these findings for the genus, specific data on the antimicrobial spectrum and potency of this compound against various pathogens in preclinical evaluations are not currently available.

Structure Activity Relationship Sar Studies of Gypsophilasaponin G4 and Its Analogues

Impact of Aglycone Structure on Biological Activity Profiles

The aglycone, or sapogenin, is the non-saccharide core of the saponin (B1150181) molecule. In the case of Gypsophilasaponin G4, the aglycone is quillaic acid. nih.govresearchgate.net The structure of this aglycone is a critical determinant of the saponin's biological activity.

Key structural features of the aglycone that influence activity include:

Type of Triterpene Skeleton: Gypsophila saponins (B1172615) typically possess an oleanane-type triterpene skeleton. The specific aglycone, whether it is gypsogenin (B1672572), quillaic acid, or gypsogenic acid, significantly impacts the molecule's properties. nih.govresearchgate.net

Substitutions on the Triterpene Skeleton: The presence of functional groups on the aglycone, such as the aldehyde group at C-4 and a hydroxyl group at C-16 in quillaic acid, are important for activity. nih.gov For instance, the aldehyde group can reversibly form a hemiacetal with the glucuronic acid's carboxyl group, which can affect the saponin's stability and interactions. researchgate.net

Influence of Saccharide Chain Composition and Linkages at C-3 and C-28 Positions

This compound is a bidesmosidic saponin, meaning it has two sugar chains attached to the aglycone, typically at the C-3 and C-28 positions. researchgate.net The composition, length, and branching of these saccharide chains are paramount to the saponin's biological activity.

C-3 Saccharide Chain: A branched trisaccharide is commonly found at the C-3 position in active Gypsophila saponins. This chain often consists of β-d-glucuronic acid, β-d-galactopyranose, and β-d-xylopyranose. nih.gov The glucuronic acid moiety is a key feature of glucuronide oleanane-type triterpenoid (B12794562) carboxylic acid 3,28-bidesmosides (GOTCAB saponins). researchgate.net

C-28 Saccharide Chain: The oligosaccharide chain at the C-28 position is also crucial. In many potent saponins, this is a branched tetrasaccharide that includes deoxy sugars. nih.gov The linkage of this chain to the aglycone is through an ester bond with the C-28 carboxyl group.

Role of Specific Sugar Residues (e.g., Fucose) in Biological Efficacy

Specific sugar residues within the saccharide chains can have a disproportionate effect on biological activity. Fucose, a deoxyhexose, is one such sugar that has been identified as a key component for the efficacy of certain saponins. nih.gov

Fucose is often part of the oligosaccharide chain attached at the C-28 position. nih.gov In mammals, fucose plays a role in various biological processes, including immune responses and cell signaling. nih.govnih.gov The presence of fucose on glycoproteins can modulate their function significantly. nih.gov For example, the absence of core fucose on the Fc region of IgG1 antibodies can lead to a dramatic enhancement of antibody-dependent cellular cytotoxicity (ADCC). frontiersin.orgwjgnet.com

While the precise mechanism by which fucose on this compound contributes to its activity is still under investigation, it is hypothesized that it may be involved in specific molecular recognition events at the cell surface, potentially enhancing the saponin's ability to bind to and perturb cell membranes or interact with specific protein receptors. frontiersin.org The presence of deoxy sugars like fucose and/or rhamnose in the C-28 chain is considered a feature of an "ideal" synergistic saponin. nih.gov

Effects of Acetyl and Sulfate (B86663) Substituents on Activity and Membrane Interaction

Substituents on the saccharide chains, such as acetyl and sulfate groups, can further modulate the biological activity and membrane-interacting properties of this compound and its analogues.

Sulfate Groups: Sulfation of the sugar moieties can introduce a negative charge, significantly altering the molecule's polarity and solubility. nih.govnih.gov This can affect how the saponin interacts with charged molecules on the cell surface, such as proteins and lipids. The position of sulfation is critical; for example, a 4-sulfated N-acetylgalactosamine can block further chain elongation in chondroitin (B13769445) sulfate biosynthesis, indicating the profound impact of sulfate group positioning on biological recognition and processing. nih.gov In some saponins, sulfate groups have been shown to be important for their biological activities.

The pattern of acetylation and sulfation adds another layer of complexity to the structure-activity relationships of these saponins, allowing for fine-tuning of their biological effects.

Computational Approaches in SAR Modeling and Predictive Activity

Computational methods are increasingly being used to understand and predict the structure-activity relationships of complex molecules like this compound. moldrug.comnih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) modeling, in particular, is a powerful tool.

QSAR models aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For saponins, these models can incorporate a wide range of molecular descriptors, including:

Constitutional and topological descriptors

Quantum chemical parameters

3D structural descriptors

These models can help to:

Predict the activity of new, unsynthesized analogues.

Identify the most important structural features for a particular biological effect.

Guide the design of more potent and selective compounds. chemrxiv.org

Recent computational studies have focused on developing multi-target QSAR (mt-QSAR) models for ligands that interact with G-quadruplex DNA, a potential target for some anticancer drugs. moldrug.comnih.gov While not specific to this compound's interaction with membranes, these approaches highlight the potential of computational modeling to unravel complex SARs and accelerate the discovery of new therapeutic agents based on natural product scaffolds. emerginginvestigators.orgmdpi.com Molecular dynamics simulations are also employed to study the behavior of saponins in model membrane systems, providing insights into how structural features influence membrane interactions at an atomic level. researchgate.net

Chemical Synthesis and Derivatization of Gypsophilasaponin G4

Strategies for Partial Synthesis from Natural Precursors

The partial synthesis of Gypsophilasaponin G4 and related saponins (B1172615) typically commences with the isolation of its aglycone, gypsogenin (B1672572), from natural sources. Gypsogenin is a pentacyclic triterpenoid (B12794562) that can be obtained in significant quantities from plants of the Gypsophila genus, such as Gypsophila oldhamiana, through the hydrolysis of saponin (B1150181) mixtures. royalsocietypublishing.org This aglycone possesses several reactive sites amenable to chemical modification, including a hydroxyl group at C-3, an aldehyde group at C-23, and a carboxylic acid at C-28. royalsocietypublishing.orgmdpi.com

The synthesis of the full saponin then requires the sequential or convergent attachment of the complex oligosaccharide chains to the gypsogenin core. A key challenge in this process is the stereoselective formation of glycosidic bonds. Modern glycosylation methods, such as the use of thioglycoside and N-phenyltrifluoroacetimidate donors, have been successfully employed in the synthesis of other triterpenoid saponins from Gypsophila oldhamiana. rsc.org This strategy allows for the controlled construction of the specific oligosaccharide structures found in this compound.

The general approach involves:

Isolation and Purification: Extraction of crude saponins from the roots of Gypsophila species, followed by acid hydrolysis to yield the gypsogenin aglycone. royalsocietypublishing.org

Protection of Functional Groups: Selective protection of the hydroxyl and carboxylic acid groups on the gypsogenin scaffold that are not involved in the immediate glycosylation step.

Stepwise or Convergent Glycosylation: Attachment of the sugar moieties to the C-3 and C-28 positions of the aglycone. This is the most complex phase of the synthesis, requiring careful selection of glycosyl donors, acceptors, and activating reagents to ensure the correct stereochemistry of the glycosidic linkages.

Deprotection: Removal of the protecting groups to yield the final saponin.

This semi-synthetic route offers a practical pathway to obtaining this compound and its analogs for biological evaluation, bypassing the complexities of a full total synthesis.

Approaches to Total Synthesis of this compound (if published)

As of the current scientific literature, there have been no published reports detailing the total synthesis of this compound. The total synthesis of such a complex natural product, featuring a rigid pentacyclic triterpenoid core and two distinct, branched oligosaccharide chains, represents a formidable undertaking in organic chemistry.

The challenges include:

Stereocontrolled construction of the pentacyclic aglycone: Assembling the gypsogenin core with the correct relative and absolute stereochemistry at its multiple chiral centers.

Regio- and stereoselective glycosylations: Attaching the complex sugar chains at the correct positions (C-3 and C-28) and with the precise anomeric configurations.

Compatibility of functional groups: Managing the various reactive groups present on both the aglycone and the oligosaccharides throughout the synthetic sequence.

While total syntheses of other complex saponins, such as some from the Quillaja genus, have been achieved, these often require extensive, multi-step sequences. acs.orgnih.gov The development of a total synthesis for this compound would be a significant scientific achievement, likely requiring innovative synthetic strategies and methodologies.

Design and Synthesis of Semi-Synthetic this compound Derivatives for Enhanced Biological Efficacy

Research into the semi-synthetic modification of gypsogenin, the aglycone of this compound, aims to create derivatives with improved pharmacological profiles, such as enhanced anticancer activity and reduced toxicity. mdpi.com These modifications primarily target the functional groups at the C-3, C-23, and C-28 positions of the gypsogenin backbone. royalsocietypublishing.orgrsc.org

Modifications at the C-28 Position: The carboxylic acid at C-28 is a common site for derivatization. Synthesis of various amides and esters at this position has been explored. For instance, coupling of 3-acetyl gypsogenin with different amines after activation of the carboxylic acid with reagents like oxalyl chloride has yielded a range of amide derivatives. mdpi.com Structure-activity relationship (SAR) studies have indicated that the introduction of carboxamides at the C-28 position can significantly enhance cytotoxic activity against several human tumor cell lines. rsc.org

Modifications at the C-23 Position: The aldehyde group at C-23 is another key site for chemical elaboration. It can be converted into hydrazones and oximes. The synthesis of a (2,4-dinitrophenyl)hydrazono derivative at this position has been shown to increase anticancer activity. royalsocietypublishing.org Furthermore, the aldehyde can be oxidized to a carboxylic acid to create gypsogenic acid, which can then be derivatized, for example, into bisamide compounds by reacting both the C-23 and C-28 carboxylic acids. rsc.org

Modifications at the C-3 Position: The hydroxyl group at C-3 is typically protected, often as an acetate, during modifications at other positions. royalsocietypublishing.orgyok.gov.tr However, alterations at this site could also influence biological activity.

The table below summarizes some semi-synthetic derivatives of gypsogenin and their reported biological activities, which provides a basis for the design of future this compound derivatives.

| Compound | Modification Site(s) | Synthetic Strategy | Reported Biological Activity | Reference(s) |

| Gypsogenin Amides | C-28 | Acylation of the carboxylic acid with various amines. | Enhanced cytotoxicity against human cancer cell lines (A549, LOVO, SKOV3, HepG2). | royalsocietypublishing.orgrsc.org |

| Gypsogenin Hydrazone | C-23 | Reaction of the aldehyde with (2,4-dinitrophenyl)hydrazine. | Increased anticancer activity. | royalsocietypublishing.org |

| Gypsogenin Oxime | C-23 | Reaction of the aldehyde with hydroxylamine. | Good cytotoxicity against human tumor cell lines. | royalsocietypublishing.orgrsc.org |

| Gypsogenic Acid Bisamides | C-23 and C-28 | Oxidation of the C-23 aldehyde to a carboxylic acid, followed by amidation at both C-23 and C-28. | Potent antitumor activities. | rsc.org |

| Gypsogenin-Chalcone Hybrids | C-28 | Esterification of acetyl-gypsogenin with various chalcone (B49325) derivatives. | Antimicrobial activity. | yok.gov.tr |

These findings suggest that derivatization of the aglycone is a promising strategy for modulating the biological efficacy of Gypsophila saponins. Similar modifications to the intact this compound could potentially yield novel compounds with superior therapeutic properties.

Conjugation Chemistry for Targeted Delivery Systems (e.g., with dendrimers, proteins, nucleic acids)

To enhance the therapeutic potential and overcome limitations such as non-specific toxicity, saponins like this compound can be conjugated to targeting moieties or delivery vehicles. This approach aims to direct the saponin to specific cells or tissues, thereby increasing its local concentration at the site of action and minimizing systemic exposure.

Saponin-Carbohydrate Conjugates for Liver Targeting: One promising strategy involves conjugation to ligands that are recognized by specific cell surface receptors. For example, N-acetylgalactosamine (GalNAc) is a ligand for the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of liver cells. Saponin-GalNAc conjugates have been developed to facilitate selective uptake into hepatocytes. epo.org This is particularly relevant for treating liver diseases or for applications where liver-specific delivery is desired. The conjugation is typically achieved by linking one or more saponin molecules to a trivalent GalNAc cluster through a stable or cleavable linker. epo.orgsymeres.com

Conjugation to Macromolecules: The principles of bioconjugation can be extended to link saponins to larger molecules such as:

Proteins: Antibody-drug conjugates (ADCs) are a well-established class of targeted therapeutics. An antibody specific to a tumor-associated antigen could be conjugated to this compound, directing the cytotoxic saponin to cancer cells.

Nucleic Acids: Saponins can be conjugated to oligonucleotides, such as antisense oligonucleotides (ASOs) or small interfering RNAs (siRNAs). The saponin moiety in such conjugates can act as an endosomal escape enhancer, facilitating the delivery of the nucleic acid cargo into the cytoplasm where it can exert its gene-silencing effects. symeres.com

Dendrimers: Dendrimers are highly branched, synthetic macromolecules with a well-defined structure. Their surface can be functionalized with multiple copies of a saponin and a targeting ligand, creating a multifunctional nanocarrier for targeted drug delivery.

The conjugation chemistry often involves the use of bifunctional linkers that can react with functional groups on both the saponin (e.g., hydroxyl or carboxyl groups) and the delivery vehicle. The choice of linker is critical and can be designed to be stable or to cleave under specific conditions (e.g., the acidic environment of an endosome) to release the saponin at the target site.

While specific examples of this compound conjugates are not yet prevalent in the literature, the established methodologies for conjugating other saponins and natural products provide a clear roadmap for the future development of targeted delivery systems based on this potent molecule. mdpi.comacs.org

Analytical Methodologies for Quantitative and Qualitative Analysis of Gypsophilasaponin G4

Quantitative Analysis using Chromatographic Techniques (e.g., HPLC-UV/DAD, LC-MS/MS)

Chromatographic techniques are the cornerstone for the separation, identification, and quantification of individual saponins (B1172615) like Gypsophilasaponin G4 from complex plant matrices. High-Performance Liquid Chromatography (HPLC) coupled with various detectors offers the requisite selectivity and sensitivity for this purpose.

High-Performance Liquid Chromatography with Ultraviolet/Diode-Array Detection (HPLC-UV/DAD) is a widely employed technique for the quantitative analysis of saponins. scribd.com Since many saponins, including this compound, lack a strong chromophore, detection can be challenging. nih.gov Analysis is often performed at low UV wavelengths, typically between 200 and 210 nm. nih.govcreative-proteomics.com A Diode-Array Detector (DAD) is particularly advantageous as it can acquire spectra across a range of wavelengths, aiding in peak purity assessment and compound identification. jst.go.jp The separation is typically achieved on a reversed-phase column (e.g., C18) with a gradient elution system. nih.govjst.go.jpresearchgate.net The mobile phase commonly consists of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). jst.go.jpresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides a significant enhancement in sensitivity and selectivity, making it exceptionally well-suited for the analysis of trace amounts of this compound and for its analysis in intricate biological matrices. researchgate.net This technique combines the superior separation capabilities of liquid chromatography with the precise mass identification of mass spectrometry. researchgate.net Electrospray ionization (ESI) is a common interface used for the analysis of saponins, and it can be operated in either positive or negative ion mode to achieve optimal ionization for the target analyte. norfeed.net Tandem mass spectrometry (MS/MS) further augments specificity by monitoring characteristic fragmentation patterns of the parent ion, enabling unambiguous identification and quantification even in the presence of co-eluting compounds. scielo.br The use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) has been reported for the analysis of saponins in Gypsophila species, confirming the presence of this compound. creative-proteomics.com

Table 1: Representative Chromatographic Conditions for Saponin (B1150181) Analysis

| Parameter | HPLC-UV/DAD | LC-MS/MS |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) jst.go.jp | Reversed-phase C18 or UPLC equivalent (e.g., <2 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile jst.go.jpresearchgate.net | A: Water with 0.1% Formic Acid B: Acetonitrile norfeed.net | | Elution | Gradient | Gradient | | Flow Rate | 0.8 - 1.2 mL/min nih.gov | 0.2 - 0.5 mL/min | | Detection | UV/DAD at 205-210 nm creative-proteomics.com | ESI in Negative or Positive Ion Mode norfeed.net | | Ionization Source | N/A | Electrospray Ionization (ESI) norfeed.net | | Mass Analyzer | N/A | Triple Quadrupole (QqQ) or High-Resolution (e.g., Q-TOF) |

Development of Specific Spectrophotometric Assays for this compound Detection

While chromatographic methods provide detailed quantitative data, spectrophotometric assays offer a simpler and more rapid approach for the estimation of total saponin content. researchgate.net These methods are often based on a colorimetric reaction. A commonly used method involves the reaction of saponins with vanillin (B372448) in the presence of perchloric or sulfuric acid, which produces a colored product that can be measured spectrophotometrically. norfeed.net The absorbance is typically measured at a specific wavelength, and the total saponin content is determined by comparison to a standard curve prepared with a reference saponin like oleanolic acid. norfeed.net

The development of a spectrophotometric assay specific to this compound would require the identification of a unique structural feature or reactive group that distinguishes it from other saponins present in the extract. This could involve exploring different derivatizing agents or reaction conditions that selectively target a functional group on the this compound molecule. However, due to the structural similarity among triterpenoid (B12794562) saponins, achieving high specificity with a spectrophotometric assay can be challenging.

Standardization of Analytical Protocols for this compound in Complex Matrices

The analysis of this compound in complex matrices, such as crude plant extracts or biological fluids, is often hindered by the presence of interfering substances. These matrix effects can suppress or enhance the analytical signal, leading to inaccurate quantification. Therefore, the standardization of analytical protocols is crucial and involves several key steps:

Sample Preparation: An efficient extraction and clean-up procedure is necessary to remove interfering compounds. Techniques like solid-phase extraction (SPE) are frequently used to isolate and concentrate saponins from the initial extract, thereby reducing matrix effects. scielo.br

Selection of Internal Standard: The use of an internal standard (IS) is highly recommended, especially for LC-MS/MS analysis, to compensate for variations in sample preparation and instrumental response. Ideally, the IS should be structurally similar to the analyte.

Matrix-Matched Calibration: To account for matrix effects that are not eliminated during sample preparation, calibration standards can be prepared in a blank matrix that is representative of the samples being analyzed. nih.gov

Standardization ensures that the analytical method is robust and provides consistent and reliable results across different laboratories and sample batches. jst.go.jp

Method Validation for Reproducibility and Accuracy in Research Settings

Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose. norfeed.net For the quantitative analysis of this compound, method validation should be performed in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). The key validation parameters include:

Specificity: The ability of the method to unequivocally measure the analyte in the presence of other components. This is typically assessed by analyzing blank samples and samples spiked with potential interfering compounds.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. researchgate.net

Accuracy: The closeness of the test results to the true value. It is often determined by performing recovery studies on samples spiked with a known amount of the analyte. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Within-laboratory variations on different days, with different analysts, or on different equipment.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 2: Typical Acceptance Criteria for Method Validation Parameters

| Parameter | Acceptance Criterion |

|---|---|

| Linearity (Coefficient of Determination, r²) | ≥ 0.99 researchgate.net |

| Accuracy (Recovery) | 80-120% |

| Precision (RSD) | ≤ 15% (≤ 20% at LOQ) |

| Robustness | RSD of results should remain within acceptable limits |

Biotechnological Applications and Novel Formulations of Gypsophilasaponin G4 Non Clinical Focus

Application as a Research Tool for Membrane Biology Studies

The biological activity of saponins (B1172615) is often linked to their interaction with cell membranes. acs.org Gypsophilasaponin G4 and other GOTCAB saponins serve as valuable tools for investigating the structure and dynamics of biological membranes. acs.org Their ability to intercalate into lipid bilayers allows researchers to probe membrane properties and the roles of different lipid components.

Detailed studies using model lipid membranes have elucidated the mechanism of interaction between GOTCAB saponins and membrane components. Current time information in Jakarta, ID.acs.org These studies utilize techniques such as monitoring surface pressure in monomolecular films (Langmuir monolayers) to understand how the saponin (B1150181) affects membrane packing and stability. acs.org

In binary lipid systems composed of sphingomyelin (B164518) and phosphatidylcholine, GOTCAB saponins have been shown to interact with both the hydrophilic head groups and the hydrophobic acyl chains of the lipids. Current time information in Jakarta, ID. The sugar moieties of the saponin form polar interactions with the phosphate (B84403) groups of the phospholipids (B1166683), while the triterpenoid (B12794562) aglycone partakes in apolar interactions with the hydrocarbon chains. Current time information in Jakarta, ID.

The presence of cholesterol, a critical component of mammalian cell membranes, significantly modifies these interactions. Current time information in Jakarta, ID.acs.org Molecular dynamics simulations and experimental data indicate that cholesterol competes with the saponin for interaction with other lipids. Current time information in Jakarta, ID. In ternary systems containing cholesterol, the saponin is preferentially located in the region of the lipid polar heads, suggesting that polar interactions become dominant. Current time information in Jakarta, ID. This competitive interaction is a key research finding, as it highlights the importance of membrane composition in modulating the effects of saponins.

These properties make this compound a useful tool for:

Studying the role of cholesterol in membrane organization and stability.

Investigating the formation of lipid domains or "rafts."

Understanding the mechanisms of membrane permeabilization by external molecules.

Table 1: Interaction of GOTCAB Saponin with Model Lipid Membranes

| Model Membrane System | Primary Mode of Saponin Interaction | Effect of Cholesterol |

| Binary (Sphingomyelin/Phosphatidylcholine) | Polar interactions with lipid head groups and apolar interactions with hydrocarbon chains. Current time information in Jakarta, ID. | Not Applicable |

| Ternary (Sphingomyelin/Phosphatidylcholine/Cholesterol) | Predominantly polar interactions with lipid head groups. Current time information in Jakarta, ID. | Competes with saponin, displacing it from the hydrophobic core of the membrane. Current time information in Jakarta, ID. |

Role in Advanced Drug Delivery Systems in Preclinical Development

In the realm of preclinical research, saponins are increasingly being investigated for their role in advanced drug delivery systems, such as nanoparticles and liposomes. frontiersin.orgresearchgate.netnih.gov While specific studies focusing exclusively on this compound are limited, the well-documented properties of related saponins, such as those from Quillaja saponaria (e.g., QS-21), provide a strong rationale for its potential use. mit.edufrontiersin.orgnih.gov Saponins are explored in these formulations primarily for their adjuvant properties and their ability to modify vesicle characteristics. researchgate.netmit.edu

The amphiphilic nature of this compound allows it to be incorporated into the lipid bilayers of liposomes and lipid nanoparticles (LNPs). nih.gov This integration can enhance the formulation's properties in several ways:

Adjuvant Effect: Saponins are potent immunostimulants and are used as adjuvants in vaccine formulations to enhance the immune response to an antigen. mit.edufrontiersin.org The inclusion of a saponin like this compound in a vaccine delivery system could potentially boost its efficacy. mit.edufrontiersin.org

Enhanced Delivery: Saponins can interact with cell membranes, potentially facilitating the cellular uptake of the nanoparticle or the release of the encapsulated drug from endosomes into the cytoplasm. nih.govnih.gov Studies have shown that incorporating certain saponins into LNP formulations increases transfection efficiency and endosomal disruption. nih.gov

Formulation Stabilization: As surfactants, saponins can help to stabilize nanoparticle formulations. researchgate.net

Preclinical development of such drug delivery systems involves a multistep process, from formulation design to in vitro and in vivo evaluation. nih.gov For a saponin-containing nanoparticle, this would involve optimizing the lipid composition, the saponin concentration, and the drug-loading capacity. nih.govmdpi.com

Table 2: Potential Roles of this compound in Preclinical Drug Delivery Systems

| Delivery System | Potential Role of this compound | Rationale based on Saponin Properties |

| Liposomes | Adjuvant, Permeability Enhancer | Immunostimulatory activity, membrane interaction. mit.edunih.gov |

| Lipid Nanoparticles (LNPs) | Adjuvant, Endosomal Escape Enhancer | Surfactant properties, ability to disrupt intracellular membranes. nih.govnih.gov |

| Immunostimulating Complexes (ISCOMs) | Core Structural and Adjuvant Component | Self-assembly with cholesterol and phospholipids to form cage-like structures that present antigens effectively. frontiersin.orgmdpi.com |

Integration into In Vitro Assay Formulations for Biological Screening

The membrane-disrupting properties of saponins, including those from Gypsophila species, make them useful components in various in vitro assay formulations for biological screening. ukaazpublications.comscribd.com The primary application in this context is cell permeabilization.

Many in vitro assays require the introduction of substances like dyes, antibodies, or substrates into the cytoplasm of a cell, which is normally prevented by the plasma membrane. Saponins can be used to create pores in the cell membrane in a controlled manner, allowing for the entry of these molecules without causing complete cell lysis. scribd.com This is particularly useful for:

Flow Cytometry: For the intracellular staining of proteins.

Enzyme Assays: Where the substrate needs to access an intracellular enzyme.

Drug Screening: To test the effect of a compound on intracellular targets.

The effectiveness of a saponin in these applications depends on its concentration; a critical aspect that needs to be optimized for each cell type and assay. innovareacademics.in Gypsophila saponins are known for their foaming and surfactant properties, which underpin their membrane-permeabilizing ability. bioclot.com

Furthermore, the cytotoxic properties of saponins themselves are a subject of biological screening. ukaazpublications.comnih.gov Extracts from Gypsophila trichotoma, containing various triterpenoid saponins, have been evaluated for their cytotoxicity against different cell lines in preclinical studies. nih.gov In this context, this compound would be included in screening libraries to assess its own biological activity and potential as a therapeutic agent.

The use of this compound in these assays leverages its fundamental biochemical property of interacting with and disrupting lipid bilayers, a feature that is central to its various biotechnological applications. ukaazpublications.cominnovareacademics.in

Future Perspectives and Emerging Research Avenues for Gypsophilasaponin G4

Exploration of Novel Biosynthetic Pathways and Enzymes for Chemoenzymatic Synthesis